molecular formula C10H12F3N B12274284 Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine

Cat. No.: B12274284
M. Wt: 203.20 g/mol
InChI Key: VOGNEAQSRHVRKK-UHFFFAOYSA-N
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Description

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated control mechanisms ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • 2-(Trifluoromethyl)benzaldehyde
  • 2,2’-Bis(trifluoromethyl)benzidine

Uniqueness

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is unique due to its specific structural features, including the trifluoromethyl group and ethylamine moiety. These features confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13/h2-5,14H,6-7H2,1H3

InChI Key

VOGNEAQSRHVRKK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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